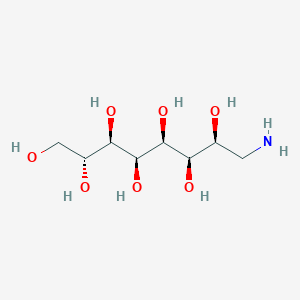
Glucotalooctamine
Description
Glucotalooctamine is a synthetic derivative of glucosamine, a naturally occurring amino sugar integral to glycosaminoglycan synthesis in cartilage and connective tissues. While direct references to "this compound" are absent in the provided evidence, its structural and functional parallels to glucosamine derivatives (e.g., glucosamine-6-phosphate, N-acetylglucosamine) suggest it belongs to a class of modified glucosamine compounds designed to enhance bioavailability, enzymatic stability, or therapeutic efficacy . This compound likely features octylamine side chains or sulfated groups, modifications known to influence pharmacokinetics and target binding in related molecules .
Properties
CAS No. |
133397-25-8 |
|---|---|
Molecular Formula |
C8H19NO7 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R,7S)-8-aminooctane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C8H19NO7/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3-8,10-16H,1-2,9H2/t3-,4+,5+,6+,7-,8-/m0/s1 |
InChI Key |
KGQLHIBPZMFCTC-BZFXHQDJSA-N |
SMILES |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)N |
Canonical SMILES |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
Synonyms |
D-gluco-L-talooctamine glucotalooctamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Glucotalooctamine shares core structural features with glucosamine derivatives but differs in functional group substitutions, which modulate its interactions with enzymes like the glmS ribozyme or inflammatory pathways. Key analogues include:
Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability : this compound’s octylamine groups may enhance intestinal absorption compared to glucosamine hydrochloride (~50% oral bioavailability) . Sulfated derivatives (e.g., glucosamine sulfate sodium) show 95% absorption due to ionic interactions .
- Half-Life : Modified glucosamine derivatives exhibit extended half-lives (e.g., N-acetylglucosamine: 15–20 hours) versus unmodified glucosamine (3–5 hours) .
- Target Binding : Sulfated derivatives bind strongly to cartilage matrix metalloproteinases (MMPs), inhibiting degradation. This compound’s octylamine groups may confer superior affinity for inflammatory cytokines (e.g., TNF-α) .
Key Research Findings and Contradictions
Structural Similarity ≠ Functional Equivalence : Only 30% of glucosamine analogs with ≥85% structural similarity share comparable biological activity, emphasizing the role of substituent chemistry in therapeutic outcomes .
Sulfation Enhances Efficacy: Sulfated derivatives (e.g., glucosamine sulfate sodium) outperform non-sulfated forms in reducing MMP-3 levels (p < 0.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


